molecular formula C14H16ClNO4 B2358932 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid CAS No. 1016703-61-9

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid

Cat. No.: B2358932
CAS No.: 1016703-61-9
M. Wt: 297.74
InChI Key: HMRKEUYIAAVWCU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H16ClNO4 and a molecular weight of 297.74 g/mol . It is characterized by the presence of a piperidine ring substituted with a 5-chloro-2-methoxybenzoyl group and a carboxylic acid group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the acylation of piperidine-4-carboxylic acid with 5-chloro-2-methoxybenzoyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-20-12-3-2-10(15)8-11(12)13(17)16-6-4-9(5-7-16)14(18)19/h2-3,8-9H,4-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRKEUYIAAVWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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